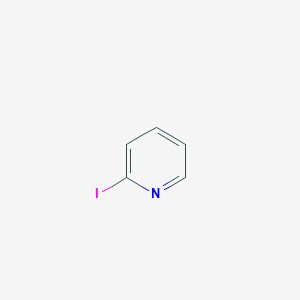

2-Iodopyridine

描述

属性

IUPAC Name |

2-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4IN/c6-5-3-1-2-4-7-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCZWSTFVHJPCEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60903821 | |

| Record name | NoName_4580 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60903821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5029-67-4 | |

| Record name | 2-Iodopyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5029-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5029-67-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5075 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

Synthesis of 2-Iodopyridine from 2-Bromopyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical synthesis of 2-iodopyridine from its precursor, 2-bromopyridine. This conversion is a crucial step in the synthesis of various pharmaceutical intermediates and other fine chemicals, where the iodo- a substituent is favored for its higher reactivity in cross-coupling reactions. The primary focus of this document is the robust and widely applicable copper-catalyzed aromatic Finkelstein reaction. Alternative methods, including the use of iodotrimethylsilane and microwave-assisted synthesis, are also discussed.

Core Synthesis Methodology: The Aromatic Finkelstein Reaction

The transformation of 2-bromopyridine to this compound is most effectively achieved through a copper-catalyzed halogen exchange reaction, commonly referred to as an aromatic Finkelstein reaction.[1] This method offers high yields and good functional group tolerance. The reaction is significantly accelerated by the use of diamine ligands, which enhance the catalytic activity of the copper(I) iodide (CuI) catalyst.[2][3]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the copper-catalyzed synthesis of this compound from 2-bromopyridine, based on established literature.

| Parameter | Value | Reference |

| Starting Material | 2-Bromopyridine | [2][4] |

| Iodine Source | Sodium Iodide (NaI) | |

| Catalyst | Copper(I) Iodide (CuI) | |

| Ligand | trans-N,N'-Dimethyl-1,2-cyclohexanediamine | |

| Solvent | Dioxane | |

| Temperature | 110 °C | |

| Reaction Time | 18-24 hours | |

| Yield | >95% (Conversion) |

Experimental Protocols

Copper-Catalyzed Aromatic Finkelstein Reaction

This protocol is adapted from the highly efficient method developed by Klapars and Buchwald.

Materials:

-

2-Bromopyridine

-

Sodium Iodide (NaI)

-

Copper(I) Iodide (CuI)

-

trans-N,N'-Dimethyl-1,2-cyclohexanediamine

-

Dioxane, anhydrous

-

25% Aqueous Ammonia solution

-

Dichloromethane (CH₂Cl₂)

-

Brine (saturated aqueous NaCl solution)

-

Magnesium Sulfate (MgSO₄), anhydrous

-

Argon gas supply

-

Standard Schlenk line glassware

Procedure:

-

Reaction Setup: In a two-necked, pear-shaped flask equipped with a reflux condenser and a magnetic stir bar, add CuI (5 mol%), NaI (2.0 equivalents), and the aryl bromide (1.0 equivalent). The flask is evacuated and backfilled with argon three times.

-

Addition of Reagents: Under a positive pressure of argon, add the diamine ligand (10 mol%) and anhydrous dioxane via syringe.

-

Reaction: The resulting suspension is heated to 110 °C in an oil bath and maintained for 18-24 hours with vigorous stirring. The reaction progress can be monitored by GC-MS or TLC.

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The mixture is then poured into a 25% aqueous ammonia solution. The resulting blue solution is diluted with water to double its original volume.

-

Extraction: The aqueous layer is extracted three times with dichloromethane. The combined organic phases are washed with brine and dried over anhydrous MgSO₄.

-

Purification: The solvent is removed by rotary evaporation under reduced pressure to yield the crude this compound. If necessary, the product can be further purified by column chromatography on silica gel or by recrystallization.

Synthesis via Iodotrimethylsilane (TMSI)

The conversion of 2-bromopyridine to this compound can also be achieved using iodotrimethylsilane. While this method is cited in chemical literature, specific, detailed experimental protocols with quantitative yields for this particular transformation are not as prevalent as for the Finkelstein reaction. The general principle involves the nucleophilic attack of the iodide from TMSI on the pyridine ring, facilitated by the silylation of the nitrogen atom, which activates the ring for substitution.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates. While microwave energy has been successfully applied to various reactions involving pyridine derivatives, a specific, peer-reviewed protocol for the Finkelstein reaction of 2-bromopyridine to this compound with detailed parameters (power, temperature, time) and yields is not extensively documented in the current literature. It is plausible that the copper-catalyzed Finkelstein reaction could be adapted for microwave conditions to significantly reduce the reaction time.

Visualized Experimental Workflow

The following diagram illustrates the key stages of the copper-catalyzed synthesis of this compound from 2-bromopyridine.

References

An In-Depth Technical Guide to the Synthesis of 2-Iodopyridine from 2-Chloropyridine using Iodotrimethylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-iodopyridine from 2-chloropyridine utilizing iodotrimethylsilane (TMSI). This halogen exchange reaction is a valuable tool in synthetic organic chemistry, particularly for the preparation of functionalized pyridine derivatives that serve as key intermediates in pharmaceutical and materials science research.

Introduction

The conversion of chloroarenes to iodoarenes is a fundamental transformation in organic synthesis. While direct iodination of pyridine can be challenging and often leads to mixtures of products, the use of iodotrimethylsilane offers a mild and efficient method for the selective synthesis of this compound from the readily available 2-chloropyridine. This method is particularly advantageous for its high regioselectivity and compatibility with various functional groups. This compound is a crucial building block in the synthesis of numerous compounds, including inhibitors of human NAD+-dependent 15-hydroxyprostaglandin dehydrogenase.[1]

Reaction Principle

The core of this synthetic method lies in a halogen exchange reaction, often referred to as a Finkelstein-type reaction. Iodotrimethylsilane acts as the iodine source. The reaction can be performed using pre-formed iodotrimethylsilane or by generating it in situ from a combination of a chloride source, such as chlorotrimethylsilane (TMSCl), and an iodide salt, typically sodium iodide (NaI). The in situ generation is often preferred due to the moisture sensitivity and cost of iodotrimethylsilane.

The reaction is believed to proceed through the formation of an N-trimethylsilylpyridinium salt intermediate, which activates the pyridine ring towards nucleophilic attack by the iodide ion at the 2-position, leading to the displacement of the chloride.[2]

Experimental Protocols

Two primary experimental protocols are presented below. The first involves the use of in situ generated iodotrimethylsilane, which is a common and practical approach. The second outlines a general procedure using a pre-formed iodotrimethylsilane reagent.

Protocol 1: Synthesis of this compound using in situ Generated Iodotrimethylsilane

This protocol is adapted from a general procedure for the conversion of chloroarenes to iodoarenes.

Materials:

-

2-Chloropyridine

-

Sodium Iodide (NaI)

-

Chlorotrimethylsilane (TMSCl)

-

Acetonitrile (CH₃CN), anhydrous

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium thiosulfate solution (Na₂S₂O₃)

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a dry, inert-atmosphere flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloropyridine (1.0 eq).

-

Add anhydrous acetonitrile as the solvent.

-

Add sodium iodide (1.5 eq) and chlorotrimethylsilane (1.5 eq) to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution to remove any unreacted iodine.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by flash column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.

Protocol 2: General Procedure using Iodotrimethylsilane

This protocol describes a general method for the halogen exchange on 2-halopyridines.

Materials:

-

2-Chloropyridine

-

Iodotrimethylsilane (TMSI)

-

Anhydrous solvent (e.g., acetonitrile or dichloromethane)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium thiosulfate solution (Na₂S₂O₃)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a dry, inert-atmosphere flask, dissolve 2-chloropyridine (1.0 eq) in an anhydrous solvent.

-

Add iodotrimethylsilane (1.2 - 1.5 eq) dropwise to the solution at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction by TLC or GC-MS.

-

After the reaction is complete, quench with saturated aqueous sodium thiosulfate solution.

-

Extract the mixture with dichloromethane (3 x volumes).

-

Wash the combined organic extracts with brine.

-

Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent in vacuo.

-

Purify the residue by distillation or column chromatography to obtain this compound.

Data Presentation

The following tables summarize the key quantitative data for the reactants and the product.

Table 1: Reactant and Product Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| 2-Chloropyridine | C₅H₄ClN | 113.55 | 170 | 1.205 |

| Iodotrimethylsilane | C₃H₉ISi | 200.09 | 106-109 | 1.406 |

| This compound | C₅H₄IN | 205.00 | 52 (at 0.9 mmHg) | 1.928 |

Table 2: Typical Reaction Parameters and Expected Outcomes

| Parameter | Protocol 1 (in situ) | Protocol 2 (TMSI) |

| Stoichiometry | ||

| 2-Chloropyridine | 1.0 eq | 1.0 eq |

| NaI | 1.5 eq | - |

| TMSCl | 1.5 eq | - |

| TMSI | - | 1.2 - 1.5 eq |

| Solvent | Anhydrous Acetonitrile | Anhydrous Acetonitrile or Dichloromethane |

| Temperature | Reflux | Room Temperature to Reflux |

| Reaction Time | Typically several hours | Typically several hours |

| Typical Yield | High | High |

Note: Specific reaction times and yields can vary depending on the scale of the reaction and the purity of the reagents. Optimization of the reaction conditions may be required to achieve the best results.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound from 2-chloropyridine.

Caption: Experimental workflow for the synthesis of this compound.

Reaction Signaling Pathway (Mechanism)

The following diagram illustrates the proposed mechanistic pathway for the reaction.

Caption: Proposed mechanism for the synthesis of this compound.

Conclusion

The synthesis of this compound from 2-chloropyridine using iodotrimethylsilane is a robust and efficient method for accessing this important synthetic intermediate. The use of in situ generated iodotrimethylsilane from chlorotrimethylsilane and sodium iodide provides a practical and cost-effective alternative to using the pre-formed reagent. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to successfully implement this transformation in their synthetic endeavors. As with any chemical reaction, appropriate safety precautions should be taken, and the reaction scale and conditions may need to be optimized for specific applications.

References

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Iodopyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key spectroscopic techniques used to characterize 2-iodopyridine and its derivatives. These compounds are significant building blocks in medicinal chemistry and organic synthesis, often utilized in the development of novel pharmaceuticals. Accurate structural elucidation and purity assessment are critical, making a thorough understanding of their spectroscopic properties essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of this compound derivatives in solution.[1] It provides information about the chemical environment, connectivity, and number of protons and carbon atoms in a molecule.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the chemical shift and coupling constants of the hydrogen atoms in the pyridine ring. The electron-withdrawing effect of the nitrogen atom and the iodine substituent significantly influences the chemical shifts of the aromatic protons.

Table 1: Typical ¹H NMR Data for this compound

| Proton | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| H-3 | 7.60 - 7.70 | ddd | J(H3-H4) ≈ 7.5, J(H3-H5) ≈ 1.5, J(H3-H6) ≈ 1.0 |

| H-4 | 6.70 - 6.80 | ddd | J(H4-H3) ≈ 7.5, J(H4-H5) ≈ 7.0, J(H4-H6) ≈ 1.5 |

| H-5 | 7.20 - 7.30 | ddd | J(H5-H4) ≈ 7.0, J(H5-H6) ≈ 5.0, J(H5-H3) ≈ 1.5 |

| H-6 | 8.15 - 8.25 | ddd | J(H6-H5) ≈ 5.0, J(H6-H4) ≈ 1.5, J(H6-H3) ≈ 1.0 |

Note: Chemical shifts are typically referenced to a residual solvent peak or an internal standard like tetramethylsilane (TMS). The exact values can vary depending on the solvent and the presence of other substituents on the pyridine ring.[2]

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule. The chemical shifts are influenced by the electronegativity of the adjacent atoms and the overall electronic structure of the ring.

Table 2: Typical ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ) in ppm |

| C-2 | 118 - 122 |

| C-3 | 123 - 127 |

| C-4 | 138 - 142 |

| C-5 | 129 - 133 |

| C-6 | 149 - 153 |

Note: The C-2 carbon, bonded to iodine, experiences a significant upfield shift compared to pyridine itself due to the heavy atom effect of iodine. The chemical shifts can vary based on the solvent and substituents.[3]

Experimental Protocol for NMR Spectroscopy

A general procedure for acquiring NMR spectra of a this compound derivative is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or C₆D₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to obtain a homogeneous solution.

-

Instrumentation: The analysis is performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a ¹H NMR spectrum using a standard pulse-acquire sequence. Typically, 8 to 16 scans are sufficient.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase the resulting spectra.

-

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to determine the connectivity of protons.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations (stretching and bending). For this compound derivatives, IR spectroscopy can confirm the presence of the pyridine ring and the carbon-iodine bond.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Mode | Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium to Weak |

| C=C and C=N | Ring Stretching | 1550 - 1600 | Medium to Strong |

| C-C | Ring Stretching | 1400 - 1500 | Medium to Strong |

| Aromatic C-H | In-plane Bending | 1000 - 1250 | Medium |

| Aromatic C-H | Out-of-plane Bending | 700 - 900 | Strong |

| C-I | Stretching | 500 - 600 | Medium to Strong |

Note: The fingerprint region (below 1500 cm⁻¹) contains a complex pattern of absorptions that is unique to the specific molecule.

Experimental Protocol for Attenuated Total Reflectance (ATR)-IR Spectroscopy

ATR-IR is a common and convenient method for obtaining IR spectra of solid and liquid samples with minimal preparation.

-

Instrument Setup: Ensure the ATR accessory is correctly installed in the FTIR spectrometer.

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application:

-

For a liquid sample , place a small drop of the liquid onto the center of the ATR crystal.

-

For a solid sample , place a small amount of the powder or solid on the crystal and apply pressure using the built-in press to ensure good contact.

-

-

Data Acquisition: Initiate the scan to obtain the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Cleaning: After the measurement, clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like this compound, this technique can be used to study the π → π* and n → π* transitions of the pyridine ring. The position of the absorption maxima (λmax) can be influenced by the solvent and the nature of any substituents.

Table 4: Typical UV-Vis Absorption Maxima for Pyridine Derivatives

| Derivative | Solvent | λmax (nm) | Transition |

| Pyridine | Hexane | ~251, ~257, ~263 | π → π |

| Pyridine | Ethanol | ~257 | π → π |

| 2-Chloropyridine | Chloroform | ~256 | π → π* |

Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the this compound derivative in a UV-transparent solvent (e.g., ethanol, methanol, or hexane). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax.

-

Instrumentation: Use a double-beam UV-Vis spectrophotometer.

-

Cuvette Preparation: Clean the quartz cuvettes thoroughly. Fill one cuvette with the pure solvent (the blank) and another with the sample solution.

-

Baseline Correction: Place the blank cuvette in both the sample and reference beams and run a baseline scan over the desired wavelength range (e.g., 200-400 nm).

-

Sample Measurement: Replace the blank in the sample beam with the sample cuvette and record the absorption spectrum.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.

For this compound (C₅H₄IN), the expected monoisotopic mass is approximately 204.94 Da. The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z corresponding to this mass.

Common Fragmentation Patterns:

The C-I bond is relatively weak and can readily undergo cleavage. Common fragmentation patterns for iodo-aromatic compounds include:

-

Loss of an iodine atom: [M - I]⁺

-

Loss of HI: [M - HI]⁺

-

Fission of the pyridine ring

Experimental Protocol for Electrospray Ionization (ESI)-MS

ESI is a soft ionization technique suitable for analyzing polar molecules.

-

Sample Preparation: Prepare a dilute solution of the sample (typically in the micromolar to nanomolar range) in a solvent compatible with ESI, such as methanol or acetonitrile, often with a small amount of an acid (e.g., formic acid) or base to promote ionization.

-

Instrumentation: The sample solution is introduced into the ESI source of the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Ionization: A high voltage is applied to the tip of a capillary, causing the sample solution to form a fine spray of charged droplets.

-

Desolvation: The solvent evaporates from the droplets, with the aid of a drying gas (e.g., nitrogen) and a heated capillary, leading to the formation of gas-phase ions.

-

Mass Analysis: The ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized this compound derivative.

Caption: General workflow for characterizing this compound derivatives.

Interplay of Spectroscopic Techniques

This diagram shows the relationship between different spectroscopic techniques and the structural information they provide for a molecule like a this compound derivative.

Caption: Spectroscopic techniques and the information they provide.

References

Infrared (IR) and Mass Spectrometry (MS) analysis of 2-Iodopyridine

An In-depth Technical Guide to the Infrared (IR) and Mass Spectrometry (MS) Analysis of 2-Iodopyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical techniques of Infrared (IR) Spectroscopy and Mass Spectrometry (MS) as applied to the characterization of this compound (C₅H₄IN). It includes detailed experimental protocols, data interpretation, and workflow visualizations to aid in structural elucidation and quality control.

Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy is a powerful technique used to identify functional groups within a molecule. It works on the principle that covalent bonds absorb infrared radiation at specific frequencies corresponding to their vibrational energies, such as stretching and bending.[1]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

Attenuated Total Reflectance (ATR) is a common sampling technique for obtaining the IR spectrum of solid or liquid samples with minimal preparation.

-

Instrument Preparation : Ensure the Bruker Tensor 27 FT-IR spectrometer, or a similar instrument, is powered on and has completed its startup diagnostics.[2]

-

Background Scan : Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Record a background spectrum to subtract atmospheric and crystal-related absorptions.

-

Sample Application : Place a small amount (a few milligrams) of solid this compound directly onto the ATR crystal.

-

Pressure Application : Use the instrument's pressure clamp to press the sample firmly and evenly against the crystal, ensuring good contact.

-

Spectrum Acquisition : Collect the sample spectrum. The typical range for analysis is 4000 cm⁻¹ to 400 cm⁻¹.[1] Multiple scans (e.g., 16 or 32) are typically co-added to improve the signal-to-noise ratio.

-

Data Processing : The instrument software will automatically perform a Fourier transform and ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

-

Cleaning : Thoroughly clean the ATR crystal and pressure clamp tip after the measurement is complete.

IR Spectral Data for this compound

The IR spectrum of this compound displays characteristic peaks that correspond to the vibrations of its aromatic ring and carbon-iodine bond. A detailed vibrational assignment has been conducted based on FT-IR and FT-Raman spectral measurements.[1]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3050 - 3000 | Medium-Weak | Aromatic C-H stretching |

| ~1575 | Strong | C=C and C=N ring stretching |

| ~1450 | Strong | C=C and C=N ring stretching |

| ~1420 | Strong | C=C and C=N ring stretching |

| ~1145 | Medium | In-plane C-H bending |

| ~1085 | Medium | In-plane C-H bending |

| ~1045 | Strong | Ring breathing mode |

| ~750 | Strong | Out-of-plane C-H bending |

| ~620 | Medium-Weak | C-I stretching |

Note: Peak positions can vary slightly based on the sample phase (solid/liquid) and measurement technique.

Mass Spectrometry (MS) Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For structural elucidation, a molecule is ionized, and the resulting molecular ion and its fragments are detected, providing information about the molecule's weight and composition.[3]

Experimental Protocol: Electron Ionization (EI) MS

Electron Ionization (EI) is a hard ionization technique that generates abundant fragmentation, which is useful for structural analysis.

-

Sample Preparation : Prepare a dilute solution of this compound in a volatile organic solvent like methanol or acetonitrile. The ideal concentration is typically around 10-100 micrograms per mL.

-

Instrument Setup : The analysis is performed on a mass spectrometer, often coupled with a gas chromatography (GC-MS) or direct insertion probe inlet. The ion source is operated in EI mode, typically at 70 eV.

-

Sample Introduction : Inject the sample into the GC, which separates it from the solvent and introduces it into the mass spectrometer's ion source. Alternatively, use a direct insertion probe for pure samples.

-

Ionization : In the ion source, the vaporized sample molecules are bombarded with high-energy electrons, causing an electron to be ejected from the molecule to form a positively charged radical cation, known as the molecular ion (M⁺•).

-

Fragmentation : The high internal energy of the molecular ion causes it to break apart into smaller, charged fragments and neutral radicals.

-

Mass Analysis : The ions (molecular ion and fragments) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection : An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.

Mass Spectral Data for this compound

The mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions. The molecular weight of this compound is 205.00 g/mol , consistent with its molecular formula C₅H₄IN. As it contains one nitrogen atom, it follows the "nitrogen rule," having an odd nominal molecular mass.

| m/z Value | Proposed Fragment Ion | Formula | Notes |

| 205 | Molecular Ion (M⁺•) | [C₅H₄IN]⁺• | The parent ion, representing the intact molecule. |

| 127 | Iodine Cation | [I]⁺ | Results from the cleavage of the C-I bond. |

| 78 | Pyridyl Cation | [C₅H₄N]⁺ | Results from the loss of an iodine radical (I•) from the molecular ion. This is often the base peak due to the relative weakness of the C-I bond. |

| 51 | Cyclobutadienyl Cation | [C₄H₃]⁺ | A common fragment resulting from the loss of hydrogen cyanide (HCN) from the pyridyl cation. |

Visualized Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of analytical workflows and chemical processes.

Caption: A typical workflow for the structural analysis of a chemical compound using IR and MS.

Caption: The predicted fragmentation pathway for this compound under Electron Ionization (EI) conditions.

References

Unraveling the Reactivity of 2-Iodopyridine: A Computational and Theoretical Guide

For Researchers, Scientists, and Drug Development Professionals

Published: November 28, 2025

Introduction

2-Iodopyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its reactivity, particularly in cross-coupling and nucleophilic substitution reactions, allows for the facile introduction of diverse functionalities onto the pyridine scaffold. Understanding the underlying reaction mechanisms and kinetics is crucial for the rational design of synthetic routes and the development of novel therapeutics and functional materials. This technical guide provides an in-depth analysis of the computational and theoretical studies on this compound reactivity, complemented by detailed experimental protocols for key transformations.

Core Concepts: A Theoretical Overview

The reactivity of this compound is primarily governed by the nature of the carbon-iodine (C-I) bond and the electronic properties of the pyridine ring. The C-I bond is the weakest among the carbon-halogen bonds, making it susceptible to cleavage and thus rendering this compound highly reactive in processes such as the oxidative addition step of palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the nitrogen atom in the pyridine ring further activates the C2 position towards nucleophilic attack.

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool to elucidate the intricate details of reaction mechanisms involving this compound. These theoretical studies provide valuable insights into transition state geometries, activation energies, and reaction pathways, which are often challenging to determine experimentally.

Cross-Coupling Reactions: A Computational and Experimental Perspective

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Sonogashira reactions. These transformations are fundamental for the construction of C-C bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction facilitates the coupling of this compound with boronic acids or their derivatives. Theoretical studies on analogous systems, such as the coupling of 4,5-dibromo-2-methylpyridazin-3(2H)-one with ferrocene boronates, provide a framework for understanding the catalytic cycle. The key steps involve oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the catalyst.

DFT calculations on related systems have elucidated the energy profiles of these steps. For instance, in the reaction of 4,5-dibromo-2-methylpyridazin-3(2H)-one, the oxidative addition at the C5-Br bond has a calculated activation barrier of +13.6 kcal/mol, while the subsequent transmetalation and reductive elimination steps have lower energy barriers, indicating that oxidative addition is often the rate-determining step.[1]

Table 1: Calculated Energetics for the Suzuki-Miyaura Coupling of a Dihalopyridazinone [1]

| Step | Intermediate/Transition State | Relative Energy (kcal/mol) | Activation Barrier (kcal/mol) |

| Oxidative Addition | TS | +13.6 | +13.6 |

| Oxidative Addition | Product | -4.4 | - |

| Transmetalation | TS | +10.1 | +14.5 |

| Transmetalation | Product | -10.3 | - |

| Reductive Elimination | TS | +1.9 | +12.2 |

| Reductive Elimination | Product | -24.8 | - |

Note: Data is for the reaction of 4,5-dibromo-2-methylpyridazin-3(2H)-one with ferrocenylboronic acid and serves as a model for understanding the energetics of similar reactions involving this compound.

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.

Reagents and Materials:

-

This compound (1.0 mmol)

-

Phenylboronic acid (1.25 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)

-

0.5 M Sodium Carbonate (Na₂CO₃) solution (2 mL)

-

Propylene carbonate (PC) (5 mL)

-

Inert atmosphere (Argon or Nitrogen)

-

Standard glassware for organic synthesis

Procedure:

-

To a Schlenk flask under an inert atmosphere, add this compound, phenylboronic acid, and Pd(PPh₃)₄.

-

Add propylene carbonate and the aqueous sodium carbonate solution.

-

Heat the reaction mixture to 130 °C and stir for the appropriate time (monitor by TLC or GC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Perform an aqueous workup and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 2-phenylpyridine.

Expected Yield: 93%[2]

References

An In-depth Technical Guide to the Electronic Properties of 2-Substituted Pyridines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic properties of 2-substituted pyridines, a class of compounds of significant interest in medicinal chemistry and materials science. Understanding the influence of substituents on the pyridine ring is crucial for the rational design of molecules with tailored reactivity, basicity, and biological activity. This document outlines the key electronic parameters, experimental methodologies for their determination, and the underlying theoretical principles.

Introduction: The Significance of Electronic Effects

The electronic landscape of the pyridine ring is characterized by the electronegative nitrogen atom, which imparts a degree of electron deficiency to the aromatic system. The introduction of a substituent at the 2-position allows for a nuanced modulation of these properties through a combination of inductive and resonance effects. These electronic perturbations have a profound impact on the molecule's pKa, its ability to coordinate with metal ions, and its reactivity in chemical transformations. For drug development professionals, a quantitative understanding of these effects is instrumental in optimizing ligand-receptor interactions and predicting metabolic stability.

Quantitative Analysis of Substituent Effects

The electronic influence of a substituent is typically quantified using Hammett constants and pKa values. These parameters provide a robust framework for correlating molecular structure with chemical reactivity and physicochemical properties.

Hammett Substituent Constants

The Hammett equation (log(K/K₀) = ρσ) provides a linear free-energy relationship that quantifies the impact of substituents on reaction rates and equilibrium constants. The substituent constant (σ) is a measure of the electronic effect of a substituent, while the reaction constant (ρ) reflects the sensitivity of a particular reaction to these effects. For pyridines, the Hammett ρ value for the dissociation of pyridinium ions is approximately 5.94.[1] Electron-donating groups (EDGs) have negative σ values, while electron-withdrawing groups (EWGs) have positive σ values.

Table 1: Hammett Constants for Common Substituents

| Substituent | σ_meta (σ_m) | σ_para (σ_p) |

| -NH₂ | -0.16 | -0.66 |

| -OH | 0.12 | -0.37 |

| -OCH₃ | 0.12 | -0.27 |

| -CH₃ | -0.07 | -0.17 |

| -H | 0.00 | 0.00 |

| -F | 0.34 | 0.06 |

| -Cl | 0.37 | 0.23 |

| -Br | 0.39 | 0.23 |

| -I | 0.35 | 0.18 |

| -CN | 0.56 | 0.66 |

| -NO₂ | 0.71 | 0.78 |

Note: Data compiled from various sources. These are general values for substituted benzenes, which serve as a good approximation for pyridines, although the precise values can vary depending on the specific reaction and conditions.

pKa Values of 2-Substituted Pyridines

The pKa of a substituted pyridine is a direct measure of the basicity of the ring nitrogen. Electron-donating groups increase the electron density on the nitrogen, making it more basic (higher pKa), while electron-withdrawing groups decrease the basicity (lower pKa).

Table 2: pKa Values of Selected 2-Substituted Pyridines

| 2-Substituent | pKa |

| -NH₂ | 6.86 |

| -CH₃ | 5.97 |

| -H | 5.23 |

| -SCH₃ | 3.64 |

| -Cl | 0.72 |

| -Br | 0.90 |

| -CN | -0.26 |

| -NO₂ | -0.26 |

Note: Data compiled from various sources.[2][3]

Spectroscopic Characterization of Electronic Properties

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are invaluable tools for probing the electronic structure of 2-substituted pyridines.

NMR Spectroscopy

Both ¹H and ¹³C NMR chemical shifts are sensitive to the electron density around the nuclei in the pyridine ring. Electron-donating groups generally cause upfield shifts (lower ppm), while electron-withdrawing groups lead to downfield shifts (higher ppm). There is a good correlation between NMR chemical shifts and Hammett substituent constants.[4][5]

Table 3: Approximate ¹³C NMR Chemical Shifts (ppm) for the Ring Carbons of 2-Substituted Pyridines (in CDCl₃)

| Substituent | C2 | C3 | C4 | C5 | C6 |

| -H | 150.3 | 124.1 | 136.2 | 124.1 | 150.3 |

| -CH₃ | 159.0 | 124.9 | 136.5 | 121.5 | 149.2 |

| -NH₂ | 159.9 | 109.1 | 137.9 | 113.8 | 148.5 |

| -OCH₃ | 164.1 | 111.3 | 138.5 | 116.8 | 147.0 |

| -Cl | 151.7 | 124.7 | 139.1 | 123.1 | 150.7 |

| -Br | 143.1 | 128.1 | 139.3 | 123.6 | 150.4 |

| -CN | 132.8 | 129.2 | 137.3 | 126.9 | 151.1 |

Note: Data compiled from various sources. Chemical shifts can vary with solvent and concentration.

UV-Vis Spectroscopy

The UV-Vis absorption spectra of pyridines typically exhibit two main bands arising from π-π* transitions. The position and intensity of these bands are influenced by the nature of the substituent at the 2-position. Electron-donating groups tend to cause a red shift (bathochromic shift) of the absorption maxima, while electron-withdrawing groups can cause a blue shift (hypsochromic shift). The absorption maxima for pyridine in an acidic mobile phase are around 202 nm and 254 nm.

Table 4: UV-Vis Absorption Maxima (λ_max) for Selected 2-Substituted Pyridines

| 2-Substituent | λ_max 1 (nm) | λ_max 2 (nm) | Solvent |

| -H | ~251 | ~257 | Various |

| -NH₂ | ~240 | ~295 | Ethanol |

| -OH | ~225 | ~293 | Water |

| -Cl | ~260 | ~265 | Ethanol |

| -CH₃ | ~255 | ~260 | Ethanol |

Note: Data compiled from various sources. λ_max values are highly dependent on the solvent.

Experimental Protocols

Accurate determination of the electronic properties of 2-substituted pyridines relies on standardized experimental procedures.

Determination of pKa by Potentiometric Titration

This method involves the gradual addition of a standardized acid or base to a solution of the pyridine derivative while monitoring the pH.

-

Preparation of Solutions:

-

Prepare a standard solution of the 2-substituted pyridine (e.g., 0.01 M) in CO₂-free deionized water.

-

Prepare a standardized solution of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

-

Use a solution of a neutral salt (e.g., 0.1 M KCl) to maintain a constant ionic strength.

-

-

Titration Procedure:

-

Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).

-

Place a known volume of the pyridine solution into a beaker with a magnetic stirrer.

-

Immerse the calibrated pH electrode into the solution.

-

Add the standardized titrant (acid for basic pyridines) in small, precise increments.

-

Record the pH after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

-

The pKa is equal to the pH at the half-equivalence point, which is the point where half of the pyridine has been protonated. This corresponds to the midpoint of the steepest part of the titration curve.

-

NMR Spectroscopic Analysis

-

Sample Preparation:

-

Dissolve 5-10 mg of the 2-substituted pyridine in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

-

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

-

For ¹H NMR, typical parameters include a 90° pulse angle, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, proton decoupling is typically used to simplify the spectrum. A longer relaxation delay may be necessary due to the longer relaxation times of carbon nuclei.

-

-

Data Processing and Analysis:

-

Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectra to the TMS signal at 0 ppm.

-

Assign the peaks to the corresponding protons and carbons in the molecule using chemical shift data, coupling patterns, and, if necessary, 2D NMR techniques (e.g., COSY, HSQC, HMBC).

-

UV-Vis Spectroscopic Analysis

-

Sample Preparation:

-

Prepare a stock solution of the 2-substituted pyridine in a UV-transparent solvent (e.g., ethanol, acetonitrile, water).

-

Perform serial dilutions to prepare a series of solutions with concentrations that will give absorbances in the range of 0.1 to 1.0.

-

-

Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to be used as a blank.

-

Record a baseline spectrum with the blank in both the sample and reference beams.

-

Record the absorption spectrum of each of the prepared solutions over the desired wavelength range (e.g., 200-400 nm).

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λ_max) for each absorption band.

-

If quantitative analysis is required, a calibration curve of absorbance versus concentration can be constructed to determine the molar absorptivity (ε) according to the Beer-Lambert law.

-

Theoretical Framework: Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful tool for predicting and understanding the electronic properties of molecules.

Workflow for DFT Calculations

A typical workflow for calculating the electronic properties of a 2-substituted pyridine involves:

-

Structure Input: The molecular structure is provided as a SMILES string or 3D coordinates.

-

Conformational Search: A force field-based method is used to identify the lowest energy conformers of the molecule.

-

Geometry Optimization: The geometry of each conformer is optimized using a chosen DFT functional and basis set (e.g., B3LYP/6-31G(d)).

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain thermochemical data.

-

Property Calculation: Various electronic properties can then be calculated, including:

-

Mulliken or Natural Population Analysis (NPA): To determine atomic charges.

-

NMR Chemical Shifts: Using methods like GIAO.

-

UV-Vis Spectra: Using Time-Dependent DFT (TD-DFT).

-

Gas-phase basicity or proton affinity: To correlate with pKa.

-

Visualizing Relationships and Workflows

The following diagrams illustrate key concepts and processes related to the study of the electronic properties of 2-substituted pyridines.

References

Stability and handling of 2-Iodopyridine in laboratory settings

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and handling of 2-iodopyridine in laboratory settings. The information compiled herein is intended to support researchers, scientists, and professionals in the field of drug development in the safe and effective use of this versatile reagent.

Core Properties of this compound

This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals due to its role in cross-coupling reactions.[1] Its utility, however, is intrinsically linked to its stability and proper handling. The following tables summarize its key physical, chemical, and safety information.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₄IN | [1] |

| Molecular Weight | 205.00 g/mol | [1] |

| Appearance | Colorless to light yellow liquid or solid | [1][2] |

| Boiling Point | 87 - 89 °C at 10 Torr | |

| Melting Point | Not available (decomposes) | |

| Density | 1.928 g/mL at 25 °C | |

| Refractive Index | n20/D 1.6320 | |

| Solubility | Slightly soluble in water. Soluble in many organic solvents. |

Table 2: Safety and Handling Information for this compound

| Parameter | Information | Reference(s) |

| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| Incompatibilities | Strong oxidizing agents. | |

| Decomposition Products | Under fire conditions: Carbon monoxide, carbon dioxide, nitrogen oxides, hydrogen iodide. |

Stability Profile

This compound is known to be sensitive to light and air. This sensitivity can lead to degradation over time, impacting the purity and reactivity of the reagent.

General Stability

Predicted Decomposition Pathway

The primary degradation pathway for this compound, particularly upon exposure to light (photodegradation), is anticipated to be the cleavage of the carbon-iodine bond. This is a common degradation route for iodo-aromatic compounds. The initial product of this cleavage is likely the 2-pyridyl radical and an iodine radical. In the presence of water or oxygen, this can lead to the formation of 2-hydroxypyridine and other byproducts.

Experimental Protocols

Recommended Storage and Handling Protocol

To ensure the integrity of this compound, the following storage and handling procedures are recommended:

Protocol for the Synthesis of this compound from 2-Bromopyridine

This protocol is adapted from a literature procedure for an aromatic Finkelstein reaction.

Materials:

-

2-Bromopyridine

-

Sodium Iodide (NaI)

-

Copper(I) Iodide (CuI)

-

N,N'-Dimethylethylenediamine

-

Anhydrous 1,4-Dioxane

-

25% Aqueous Ammonia Solution

-

Dichloromethane (CH₂Cl₂)

-

Brine

-

Magnesium Sulfate (MgSO₄)

-

Argon gas supply

-

Two-necked pear-shaped flask

-

Reflux condenser

-

Standard Schlenk line equipment

Procedure:

-

Set up a two-necked pear-shaped flask equipped with a reflux condenser under an argon atmosphere using a standard Schlenk line.

-

To the flask, add 2-bromopyridine, NaI (2 equivalents per bromine exchange), and CuI (5 mol% per bromine exchange).

-

Subsequently, add N,N'-dimethylethylenediamine (10 mol% per bromine exchange) and anhydrous 1,4-dioxane (0.5 mL per 1 mmol of NaI used).

-

Heat the resulting suspension to 110 °C and maintain for 18 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the mixture into a 25% aqueous ammonia solution.

-

Dilute the blue solution to twice its original volume with water and extract three times with dichloromethane.

-

Wash the combined organic phases with brine and dry with MgSO₄.

-

Remove the solvent by distillation under reduced pressure to yield crude this compound.

-

If necessary, further purify the crude product by column chromatography or recrystallization.

Proposed Protocol for Stability Assessment by HPLC

This hypothetical protocol outlines a method to quantify the degradation of this compound over time under specific stress conditions.

Instrumentation and Conditions:

-

HPLC System: Standard HPLC with UV detector.

-

Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

-

Mobile Phase: A: 0.1% Trifluoroacetic acid in Water; B: Acetonitrile.

-

Gradient: 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: 1 mg/mL of this compound in the initial mobile phase composition.

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).

-

Divide the stock solution into several vials for each test condition (e.g., ambient light, dark, elevated temperature).

-

At specified time points (e.g., 0, 24, 48, 72 hours), take an aliquot from each vial.

-

Dilute the aliquot to the working concentration with the initial mobile phase.

-

Inject the sample into the HPLC system.

-

Monitor the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.

-

Quantify the percentage of remaining this compound at each time point to determine the degradation rate.

Protocol for Purification by Fractional Distillation under Reduced Pressure

For larger quantities of this compound that have undergone some degradation, fractional distillation under reduced pressure can be an effective purification method.

Equipment:

-

Round bottom flask

-

Fractionating column (e.g., Vigreux)

-

Distillation head with thermometer

-

Condenser

-

Receiving flask

-

Vacuum source (e.g., vacuum pump)

-

Heating mantle

-

Stir bar

Procedure:

-

Assemble the fractional distillation apparatus. Ensure all joints are properly greased and sealed to maintain a vacuum.

-

Place the impure this compound in the round bottom flask with a stir bar.

-

Begin stirring and slowly apply vacuum to the system.

-

Gently heat the flask. Volatile impurities will distill first.

-

As the temperature stabilizes at the boiling point of this compound at the given pressure (e.g., 87-89 °C at 10 Torr), collect the purified fraction in the receiving flask.

-

Once the distillation is complete, cool the system before releasing the vacuum.

Concluding Remarks

The stability of this compound is a critical factor for its successful application in research and development. While it is a versatile reagent, its sensitivity to light and air necessitates careful handling and storage. The use of stabilizers is recommended for long-term storage. The protocols provided in this guide for synthesis, purification, and a proposed method for stability assessment offer a framework for the effective management of this compound in a laboratory setting. Further quantitative studies on its degradation kinetics and the full characterization of its degradation products would be beneficial for the scientific community.

References

The Expanding Synthetic Versatility of 2-Iodopyridine: A Technical Guide to Novel Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Iodopyridine has emerged as a pivotal building block in modern organic synthesis, prized for its versatile reactivity in forming carbon-carbon and carbon-heteroatom bonds. This technical guide provides an in-depth exploration of novel reactions involving this compound, with a focus on recent advancements in cross-coupling, C-H functionalization, and photocatalytic transformations. Detailed experimental protocols for key reactions, quantitative data from recent literature, and visualizations of reaction mechanisms and workflows are presented to serve as a comprehensive resource for researchers in synthetic chemistry and drug development.

Introduction

The pyridine scaffold is a ubiquitous motif in pharmaceuticals, agrochemicals, and functional materials. Consequently, the development of efficient and selective methods for the functionalization of pyridine rings is of paramount importance. This compound, in particular, serves as a versatile precursor due to the reactivity of the carbon-iodine bond, which facilitates a wide array of chemical transformations.[1][2][3] This guide delves into the latest and most innovative reactions utilizing this compound, providing practical insights for its application in the synthesis of complex molecules.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions remain a cornerstone of modern synthetic chemistry, and this compound is an excellent substrate for these transformations.[4][5] Recent advancements have focused on improving catalyst efficiency, expanding substrate scope, and developing milder reaction conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between this compound and organoboron reagents. Recent developments have focused on expanding the scope of coupling partners and achieving high yields under mild conditions.

Table 1: Suzuki-Miyaura Coupling of 2-Pyridyl Derivatives with Aryl Halides

| Entry | Aryl Halide | 2-Pyridylboronate | Base (3.0 equiv) | Catalyst System (Pd₂(dba)₃/Ligand) | Ligand:Pd Ratio | Yield (%) |

| 1 | 4-Bromobenzonitrile | Lithium triisopropyl 2-pyridylboronate | KF | 1.0% Pd₂(dba)₃, Ligand 1 | 3:1 | 85 |

| 2 | 3,5-Bis(trifluoromethyl)bromobenzene | Lithium triisopropyl 2-pyridylboronate | KF | 1.0% Pd₂(dba)₃, Ligand 1 | 3:1 | 82 |

| 3 | 4-Bromoanisole | Lithium triisopropyl 2-pyridylboronate | KF | 1.0% Pd₂(dba)₃, Ligand 1 | 3:1 | 74 |

| 4 | 2-Bromotoluene | Lithium triisopropyl 2-pyridylboronate | KF | 1.5% Pd₂(dba)₃, Ligand 1 | 3:1 | 88 |

| 5 | 5-Bromopyrimidine | Lithium triisopropyl 2-pyridylboronate | KF | 1.0% Pd₂(dba)₃, Ligand 1 | 3:1 | 91 |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of Lithium triisopropyl 2-pyridylboronates with Aryl Bromides

-

An oven-dried resealable Schlenk tube equipped with a Teflon screw valve is charged with Pd₂(dba)₃ (2.0-3.0 mol %), the appropriate phosphine ligand, and the base.

-

The Schlenk tube is sealed with a rubber septum, evacuated, and backfilled with argon (repeated twice).

-

1,4-Dioxane (0.75 mL) is added via syringe, followed by the aryl halide (0.25 mmol). Solid aryl halides are added with the other solid reagents.

-

The septum is replaced with the Teflon screw valve, and the tube is sealed.

-

The reaction mixture is heated to 110 °C until the aryl halide is completely consumed, as monitored by gas chromatography.

-

The mixture is cooled to room temperature, and the product is isolated and purified by standard methods.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between this compound and a terminal alkyne, providing access to valuable alkynylpyridine building blocks.

Table 2: Sonogashira Coupling of 2-Halopyridines with Terminal Alkynes

| 2-Halopyridine | Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| This compound | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (2) | THF | 65 | 12 | 95 |

| 2-Bromopyridine | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | DIPA (2) | Toluene | 80 | 24 | 82 |

| 2-Chloropyridine | 1-Octyne | Pd₂(dba)₃ (2) / XPhos (4) | CuI (5) | Cs₂CO₃ (2) | Dioxane | 100 | 18 | 75 |

| This compound | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N (2.5) | DMF | 25 | 6 | 98 |

Experimental Protocol: General Procedure for Sonogashira Coupling

-

To a degassed solution of the 2-halopyridine (1.0 equiv) in an appropriate solvent (e.g., THF, DMF, or triethylamine) under an inert atmosphere (e.g., argon or nitrogen), add the terminal alkyne (1.1-1.5 equiv).

-

Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 2-10 mol%).

-

Add the amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv).

-

Stir the reaction mixture at the specified temperature (ranging from room temperature to 100 °C) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Catalytic Cycle for Palladium-Catalyzed Cross-Coupling Reactions

General catalytic cycle for Pd-catalyzed cross-coupling reactions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. While traditionally challenging with pyridine substrates, recent advancements have enabled the efficient coupling of this compound with a variety of amines.

Table 3: Buchwald-Hartwig Amination of Halopyridines

| Halopyridine | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 2-Bromopyridine | Cyclopropylamine | Pd(OAc)₂ (5) | dppp (10) | NaOtBu (2.0) | Toluene | 80 | 14 | 55 |

| 2-Bromopyridine | Isopropylamine | Pd(OAc)₂ (5) | dppp (10) | NaOtBu (2.0) | Toluene | 80 | 14 | 93 |

| 2-Bromopyridine | Aniline | Pd₂(dba)₃ (1.5) | Xantphos (3.0) | Cs₂CO₃ (1.4) | Dioxane | 100 | 18 | 85-95 |

Data extrapolated from reactions on similar 2-bromopyridine substrates.

Experimental Protocol: Practical Buchwald-Hartwig Amination of 2-Bromopyridines with Volatile Amines

-

In a sealed tube, combine the 2-bromopyridine (1.0 equiv), the volatile amine (1.2-1.5 equiv), the palladium catalyst, and the phosphine ligand.

-

Add the base (e.g., NaOtBu, 2.0 equiv) and the solvent (e.g., toluene).

-

Seal the tube and heat the reaction mixture to the specified temperature with vigorous stirring.

-

Monitor the reaction by GC-MS or LC-MS.

-

After completion, cool the reaction to room temperature and follow a standard aqueous workup.

-

The product is purified by column chromatography.

C-H Functionalization Reactions

Direct C-H functionalization of pyridines is a highly atom-economical and increasingly important area of research. While the inherent electronic properties of the pyridine ring can make regioselectivity challenging, novel methods are emerging for the selective functionalization of this compound derivatives.

A notable example involves an iodine/copper iodide-mediated intramolecular C-H functionalization of N-aryl enamines to produce imidazo[1,2-a]pyridines.

Table 4: Iodine/Copper Iodide-Mediated C-H Functionalization

| Substrate (N-aryl enamine) | Product | Oxidant | Catalyst | Yield (%) |

| N-(pyridin-2-yl)-1-phenyl-vinyl-amine | 2-phenylimidazo[1,2-a]pyridine | I₂ | CuI | 85 |

| 1-phenyl-N-(pyrimidin-2-yl)-vinyl-amine | 2-phenylimidazo[1,2-a]pyrimidine | I₂ | CuI | 78 |

| N-(5-methylpyridin-2-yl)-1-phenyl-vinyl-amine | 7-methyl-2-phenylimidazo[1,2-a]pyridine | I₂ | CuI | 82 |

Experimental Protocol: Iodine/Copper Iodide-Mediated Synthesis of Imidazo[1,2-a]pyridines

-

To a solution of the N-aryl enamine (1.0 equiv) in a suitable solvent (e.g., DMSO), add copper iodide (CuI, 10 mol%).

-

Add molecular iodine (I₂, 2.0 equiv) portion-wise at room temperature.

-

Stir the reaction mixture at 80 °C for the specified time.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and quench with aqueous sodium thiosulfate solution.

-

Extract the product with an organic solvent, wash with brine, dry, and concentrate.

-

Purify the crude product by column chromatography.

Photocatalytic Reactions

Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, enabling novel transformations under mild conditions. The application of photoredox catalysis to the functionalization of this compound is a burgeoning area of research.

Photocatalytic Minisci Reaction

The Minisci reaction involves the addition of a radical species to a protonated N-heterocycle. Photocatalytic methods have been developed to generate the radical species under mild conditions, expanding the scope of this powerful reaction.

Table 5: Photocatalytic Minisci-Type Reaction of N-Heteroarenes

| N-Heteroarene | Alkane | Photocatalyst | Additive | Yield (%) |

| Quinoline | Cyclohexane | Eosin Y | TFA | 93 |

| 4-Phenylpyridine | Cyclohexane | Eosin Y | TFA | 75 (mono-alkylated) |

| 4-Cyanopyridine | Cyclohexane | Eosin Y | TFA | 80 (di-alkylated) |

Experimental Protocol: General Procedure for Photocatalytic Minisci Reaction

-

In a reaction vessel, combine the N-heteroarene (1.0 equiv), the alkane (used as solvent or in excess), the photocatalyst (e.g., Eosin Y, 1-5 mol%), and an acid (e.g., trifluoroacetic acid, TFA).

-

Degas the mixture and place it under an inert atmosphere.

-

Irradiate the reaction mixture with visible light (e.g., blue LEDs) at room temperature with vigorous stirring.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, quench the reaction and perform a standard workup.

-

The product is purified by column chromatography.

Workflow for Synthesis of Bioactive Molecules

General workflow for the synthesis of bioactive molecules using this compound.

Conclusion

The chemistry of this compound continues to evolve, with novel reactions and methodologies expanding its utility as a versatile building block. The advancements in palladium-catalyzed cross-coupling, the emergence of selective C-H functionalization strategies, and the application of photocatalysis have opened new avenues for the synthesis of complex pyridine-containing molecules. The detailed protocols and compiled data in this guide are intended to empower researchers to leverage these innovative transformations in their synthetic endeavors, particularly in the fields of drug discovery and materials science.

References

- 1. Cationic palladium(ii)-catalyzed synthesis of substituted pyridines from α,β-unsaturated oxime ethers - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Alkanes in Minisci-Type Reaction under Photocatalytic Conditions with Hydrogen Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. soc.chim.it [soc.chim.it]

- 5. Two-fold Unsymmetrical C-H Functionalization of PyrDipSi-Arenes: A General Method For Synthesis of Substituted meta-Halophenols - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 2-Iodopyridine with Arylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol and compiled data for the Suzuki-Miyaura cross-coupling of 2-iodopyridine with a variety of arylboronic acids. This reaction is a powerful and versatile tool for the synthesis of 2-arylpyridines, a common structural motif in pharmaceuticals and functional materials. The high reactivity of the carbon-iodine bond in this compound allows for generally milder reaction conditions and higher yields compared to its bromo- and chloro-analogs.[1]

Overview and Reaction Principle

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (in this case, an arylboronic acid) and an organohalide (this compound) in the presence of a base.[2][3] The reaction proceeds through a catalytic cycle involving three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst.[2]

Data Presentation: Reaction Conditions and Yields

The following tables summarize representative conditions and yields for the Suzuki coupling of this compound and related 2-halopyridines with various arylboronic acids. The reactivity trend for the 2-halopyridine is generally I > Br > Cl.[1]

Table 1: Suzuki Coupling of this compound with Various Arylboronic Acids

| Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2 M aq.) | Propylene Carbonate | 130 | - | 93 | |

| 4-Biphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2 M aq.) | Propylene Carbonate | 130 | - | 91 | |

| 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2 M aq.) | Propylene Carbonate | 130 | - | 85 | |

| Phenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | High | |

| 4-Methylphenylboronic acid | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (4.5) | KF | Dioxane | 100 | 12-24 | 74-82 | |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | MeCN/H₂O | 80-100 | 1-2 | ~90 |

Table 2: Comparison of Different Palladium Catalysts and Ligands for 2-Arylpyridine Synthesis

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Observations |

| Pd(PPh₃)₄ | - | Na₂CO₃ | Propylene Carbonate/H₂O | 130 | Good yields for various arylboronic acids. |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | SPhos is a bulky, electron-rich ligand effective for challenging couplings. |

| Pd₂(dba)₃ | P(t-Bu)₃ | KF | Dioxane | 100 | Highly active catalyst system for heteroaryl couplings. |

| Pd(dppf)Cl₂ | - | K₂CO₃ | MeCN/H₂O | 80-100 | A common and effective catalyst for Suzuki reactions. |

| Na₂PdCl₄ | sSPhos | K₂CO₃ | H₂O/ACN | 37 | Water-soluble catalyst system allowing for milder reaction temperatures. |

Experimental Protocols

The following is a general protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Researchers should optimize conditions for their specific substrates.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, KF, 2.0-3.0 equiv)

-

Anhydrous and degassed solvent (e.g., Dioxane, Toluene, DMF, Propylene Carbonate)

-

Aqueous solution of the base (if applicable)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware (Schlenk tube or round-bottom flask with condenser)

-

Magnetic stirrer and heating plate/oil bath

Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

-

Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (1-5 mol%). Then, add the degassed solvent via syringe. If using an aqueous base, add the degassed aqueous solution at this stage.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-130 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material (this compound) is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent (2-3 times).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-arylpyridine.

Mandatory Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Workflow for this compound Suzuki Coupling

Caption: A typical experimental workflow for the Suzuki coupling.

References

Application Notes and Protocols for Sonogashira Coupling of 2-Iodopyridine with Terminal Alkynes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This powerful transformation, typically catalyzed by a palladium complex with a copper(I) co-catalyst, is instrumental in the synthesis of a wide array of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1][2] The use of 2-halopyridines, and specifically 2-iodopyridine, as substrates in Sonogashira couplings is of paramount importance in medicinal chemistry. The resulting 2-alkynylpyridine motifs are key structural components in numerous biologically active compounds.[1]

These application notes provide detailed experimental procedures for the Sonogashira coupling of this compound with various terminal alkynes, a summary of key quantitative data, and step-by-step protocols to facilitate successful implementation in a laboratory setting.

Data Presentation: Reaction Parameters and Yields

The efficiency of the Sonogashira coupling with this compound is influenced by several critical factors, including the choice of the palladium catalyst, ligand, copper source, base, and solvent. The reactivity of 2-halopyridines generally follows the trend: I > Br > Cl.[1] Below are tables summarizing typical reaction conditions and corresponding yields for the coupling of this compound with various terminal alkynes.

Table 1: Conventional Sonogashira Coupling of this compound with Terminal Alkynes

| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2.5) | CuI (5.0) | Et₃N | DMF | 100 | 3 | 93 | |

| 2 | 4-Methoxyphenylacetylene | Pd(CF₃COO)₂ (2.5) / PPh₃ (5.0) | CuI (5.0) | Et₃N | DMF | 100 | 3 | 96 | |

| 3 | 4-Ethynyltoluene | Pd(PPh₃)₄ (5.0) | CuI (10) | Et₃N | THF | 50 | 12 | Not specified | |

| 4 | 2-Methyl-3-butyn-2-ol | Nanosized MCM-41-Pd (0.01) | CuI | Et₃N | Toluene | 90 | Not specified | Good to Excellent | |

| 5 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | DMF | Not specified | 5-25 min (Microwave) | 80-95 |

Table 2: Copper-Free Sonogashira Coupling of this compound with Terminal Alkynes

| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl (2.5) | DTBNpP | TMP | DMSO | RT | 2 | up to 97 | |

| 2 | Various Aryl Alkynes | Pd(OAc)₂ / Urea | - | - | Not specified | RT | Not specified | Satisfactory to High | |

| 3 | Phenylacetylene | Pd(OAc)₂ | ADHP | Not specified | Aqueous | Not specified | 0.5-3 | Good to Excellent |

Experimental Protocols

Protocol 1: General Procedure for Conventional Sonogashira Coupling

This protocol is a general guideline for the palladium and copper co-catalyzed Sonogashira coupling of this compound with a terminal alkyne. Optimization for specific substrates may be required.

Materials:

-

This compound

-

Terminal alkyne (e.g., Phenylacetylene)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Amine base (e.g., Triethylamine (Et₃N))

-

Anhydrous solvent (e.g., Dimethylformamide (DMF) or Tetrahydrofuran (THF))

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis (e.g., Schlenk flask, condenser)

-

Magnetic stirrer and heating plate

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst (e.g., 2.5 mol%) and copper(I) iodide (e.g., 5.0 mol%).

-